2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide
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Overview
Description
2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide is a synthetic organic compound that features a unique imidazolidinone core This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an N-methylacetamide moiety
Preparation Methods
The synthesis of 2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the imidazolidinone core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorophenyl-containing reagents in a substitution reaction.
N-methylation: The final step involves the methylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide can be compared with other similar compounds, such as:
Cetirizine: A well-known antihistamine that also contains a chlorophenyl group.
Piperazine derivatives: These compounds share structural similarities and are used in various pharmaceutical applications.
Triazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research.
Properties
CAS No. |
5672-71-9 |
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Molecular Formula |
C13H14ClN3O3 |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C13H14ClN3O3/c1-13(8-3-5-9(14)6-4-8)11(19)17(12(20)16-13)7-10(18)15-2/h3-6H,7H2,1-2H3,(H,15,18)(H,16,20) |
InChI Key |
GUTWECKSKJQGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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